4-Chloro-4-methylpentan-2-one

Description

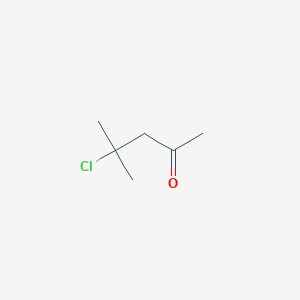

4-Chloro-4-methylpentan-2-one (C₆H₁₁ClO) is a halogenated ketone featuring a chlorine atom and a methyl group at the 4-position of a pentan-2-one backbone.

Properties

IUPAC Name |

4-chloro-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5(8)4-6(2,3)7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNYJOWPUIPWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574314 | |

| Record name | 4-Chloro-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14575-13-4 | |

| Record name | 4-Chloro-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4-Chloro-4-methylpentan-2-one can be synthesized through various methods. One common laboratory method involves the reaction of 4-oxo-3-chloro-3-methylpentan-2-ol with sulfuric acid, followed by dehydration to obtain the desired compound. The reaction conditions require careful control of temperature and acid-base balance to achieve a high yield . Industrially, similar methods are employed, often involving the use of catalysts and optimized reaction conditions to ensure efficient production.

Chemical Reactions Analysis

4-Chloro-4-methylpentan-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include sulfuric acid, hydrogen, and various nucleophiles. .

Scientific Research Applications

4-Chloro-4-methylpentan-2-one has a wide range of applications in scientific research and industry:

Biology and Medicine: Its derivatives are explored for potential pharmaceutical applications.

Industry: It is used in the production of solvents, surfactants, and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-4-methylpentan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The specific pathways and molecular targets depend on the context of its use and the reactions it undergoes .

Comparison with Similar Compounds

4-Methylpentan-2-one (CAS 108-10-1)

- Structure : Lacks the chlorine atom at the 4-position, featuring only a methyl group.

- Properties: Molecular weight: 100.16 g/mol (lower than the chloro analog). Boiling point: ~144°C (experimentally established for 4-methylpentan-2-one).

- Reactivity : The absence of chlorine reduces electrophilicity, favoring reactions typical of ketones (e.g., nucleophilic additions) rather than substitutions.

- Applications : Commonly used as an industrial solvent (e.g., in paints and coatings) .

4-Methoxy-4-methylpentan-2-one

- Structure : Replaces chlorine with a methoxy (-OCH₃) group.

- Properties :

- Molecular weight: 130.18 g/mol.

- Boiling point: Estimated >150°C due to hydrogen bonding capability of the methoxy group.

- Reactivity : The electron-donating methoxy group stabilizes the carbonyl via resonance, reducing electrophilicity. Likely resistant to nucleophilic substitution.

- Applications : Used in amine synthesis (e.g., Preparation 111 in for pharmaceutical intermediates) .

4-Methyl-4-(methylsulfanyl)pentan-2-one

- Structure : Substitutes chlorine with a methylthio (-SCH₃) group.

- Properties :

- Molecular weight: 146.26 g/mol.

- Solubility: Increased lipophilicity compared to chloro and methoxy analogs.

- Applications: Limited evidence, but sulfur-containing ketones are often intermediates in agrochemicals .

4-(4-Methylphenyl)pentan-2-one

- Structure : Features a 4-methylphenyl group instead of chlorine.

- Properties :

- Molecular weight: 176.26 g/mol.

- Boiling point: Higher due to aromatic stabilization (~200–220°C inferred).

- Reactivity : The aromatic ring enables electrophilic substitution reactions (e.g., nitration, sulfonation) on the benzene ring.

- Applications: Potential use in fragrances or as a precursor in polymer chemistry .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | Reactivity Highlights |

|---|---|---|---|---|---|

| 4-Chloro-4-methylpentan-2-one | C₆H₁₁ClO | 134.60 | -Cl | ~160–170 (est.) | Nucleophilic substitution at C4 |

| 4-Methylpentan-2-one | C₆H₁₂O | 100.16 | -CH₃ | 144 | Ketone-specific reactions |

| 4-Methoxy-4-methylpentan-2-one | C₇H₁₄O₂ | 130.18 | -OCH₃ | >150 (est.) | Resonance-stabilized carbonyl |

| 4-Methyl-4-(methylthio)pentan-2-one | C₇H₁₄OS | 146.26 | -SCH₃ | ~180–190 (est.) | Oxidation-prone sulfur center |

| 4-(4-Methylphenyl)pentan-2-one | C₁₂H₁₆O | 176.26 | -C₆H₄(CH₃) | ~200–220 (est.) | Aromatic electrophilic substitution |

Key Findings and Implications

- Methoxy/Methylthio: Modify electronic properties, influencing stability and reaction pathways. Aryl Groups: Introduce aromatic reactivity and increase molecular weight/boiling points.

- Applications : Chlorinated analogs like this compound are promising for agrochemical intermediates (e.g., similar to metconazole precursors in ), while methoxy and aryl variants may find roles in pharmaceuticals or specialty chemicals .

Biological Activity

4-Chloro-4-methylpentan-2-one, also known by its chemical formula C6H13ClO, is a chlorinated ketone that has garnered attention for its potential biological activities. This compound is structurally related to various other ketones and has applications in both industrial and research settings. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 4-Methylpentan-2-one | C6H12O | Solvent, potential neurotoxic effects |

| 4-Fluoro-4-methylpentan-2-one | C6H12F | Dopamine reuptake inhibition |

| 4-Chloro-2-methylphenol | C7H7ClO | Antimicrobial properties |

The biological activity of this compound is primarily linked to its role as an electrophile, which allows it to participate in substitution reactions with nucleophiles. This reactivity can lead to various downstream effects in biological systems, particularly in metabolic pathways involving ketones.

Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties, akin to other compounds that affect neurotransmitter systems. It has been observed to interact with dopamine and norepinephrine transporters, possibly leading to increased levels of these neurotransmitters in the brain. This suggests potential applications in treating conditions like ADHD or enhancing cognitive function.

A study demonstrated that the compound could increase locomotor activity in animal models, indicative of stimulant effects similar to those seen with methylphenidate.

Toxicological Profile

The toxicological profile of this compound reveals several important considerations:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause serious eye irritation.

- Repeated Exposure : Repeated exposure may lead to respiratory irritation and other health concerns.

In terms of safety margins, research indicates that the compound has a NOAEL (No Observed Adverse Effect Level) of approximately 200 mg/kg/day, suggesting a significant margin of safety for occupational exposure .

Study on Neurotoxic Effects

In a controlled study examining the neurotoxic effects of chlorinated ketones, this compound was administered to rodents at varying doses. The findings indicated dose-dependent increases in locomotor activity and alterations in neurotransmitter levels, supporting its classification as a potential stimulant.

Metabolism and Binding Studies

Another investigation focused on the metabolism of this compound in liver microsomes. This study highlighted that the compound undergoes metabolic activation leading to binding with macromolecules such as DNA and proteins, raising concerns about its long-term safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.